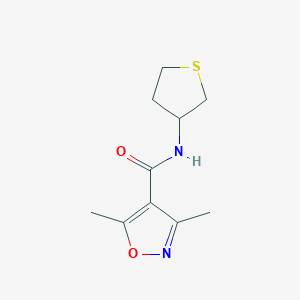![molecular formula C20H21FN2O2 B3813091 2-{2-[5-(3-fluoro-5-methylphenyl)-4-phenyl-1H-imidazol-1-yl]ethoxy}ethanol](/img/structure/B3813091.png)
2-{2-[5-(3-fluoro-5-methylphenyl)-4-phenyl-1H-imidazol-1-yl]ethoxy}ethanol
Vue d'ensemble
Description
2-{2-[5-(3-fluoro-5-methylphenyl)-4-phenyl-1H-imidazol-1-yl]ethoxy}ethanol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. This compound is commonly referred to as FIME, and it has been studied extensively to determine its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of FIME is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in the development and progression of various diseases. FIME has been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell proliferation and survival. FIME has also been shown to inhibit the activity of various proteins, including STAT3 and NF-kB, which are involved in inflammation and immune response.
Biochemical and Physiological Effects:
FIME has been shown to have significant biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and neuroprotective activity. FIME has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, and it has also been shown to inhibit the migration and invasion of cancer cells. FIME has also been shown to reduce inflammation in various animal models of inflammation, and it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
FIME has several advantages for lab experiments, including its high purity and stability, its ability to penetrate cell membranes, and its low toxicity. However, FIME also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and purification.
Orientations Futures
There are several future directions for the study of FIME, including the development of new drugs based on its structure and mechanism of action, the exploration of its potential applications in other areas of research, and the optimization of its synthesis and purification methods. Additionally, further studies are needed to fully understand the mechanism of action of FIME and its potential side effects and toxicity.
Applications De Recherche Scientifique
FIME has been studied extensively for its potential applications in various scientific research fields. One of the primary areas of interest is its potential use in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. FIME has been shown to have significant anti-cancer activity in vitro, and it has also been shown to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Propriétés
IUPAC Name |
2-[2-[5-(3-fluoro-5-methylphenyl)-4-phenylimidazol-1-yl]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-15-11-17(13-18(21)12-15)20-19(16-5-3-2-4-6-16)22-14-23(20)7-9-25-10-8-24/h2-6,11-14,24H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSONTZXSXFSGDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2=C(N=CN2CCOCCO)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[5-(3-fluoro-5-methylphenyl)-4-phenyl-1H-imidazol-1-yl]ethoxy}ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-4-(5-{[methyl(1-pyridin-2-ylethyl)amino]methyl}-2-thienyl)but-3-yn-2-ol](/img/structure/B3813022.png)
![7-(4-fluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3813025.png)
![N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3813029.png)

![N-(4-chloro-3-{[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]carbonyl}phenyl)acetamide](/img/structure/B3813036.png)
![1-{2-[(cyclobutylamino)methyl]phenoxy}-3-[cyclohexyl(methyl)amino]-2-propanol](/img/structure/B3813042.png)
![7-(cyclopropylmethyl)-2-(2-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3813057.png)
![2-[1-(3,4-difluorobenzyl)-4-(2,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3813059.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]acetamide](/img/structure/B3813070.png)
![1-isobutyl-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3813075.png)
![N-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B3813084.png)
![N-benzyl-N-(cyclobutylmethyl)-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B3813094.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3813096.png)